カラミフェン塩酸塩
概要
説明
カラミフェン塩酸塩は、主にパーキンソン病の治療に使用されるコリン作動性拮抗薬です。 また、フェニルプロパノールアミンとの併用で、咳止め薬および鼻充血緩和薬として、風邪、アレルギー、花粉症、副鼻腔炎などの季節性呼吸器疾患の症状治療に使用されます .
2. 製法
合成経路と反応条件: カラミフェン塩酸塩は、塩酸の存在下で、1-フェニルシクロペンタンカルボン酸を2-(ジエチルアミノ)エタノールでエステル化することにより合成されます。 この反応は、通常、反応物を還流条件下で加熱してエステル化を促進する必要があります .
工業生産方法: 工業的な設定では、カラミフェン塩酸塩の合成は同様の原理に従いますが、より大規模に行われます。このプロセスには、高純度試薬と制御された反応条件の使用が含まれており、最終製品の一貫した品質を保証しています。 反応混合物は、多くの場合、再結晶などの精製工程にかけられ、純粋な形態のカラミフェン塩酸塩が得られます .
科学的研究の応用
Caramiphen hydrochloride has several scientific research applications:
Safety and Hazards
作用機序
カラミフェン塩酸塩は、ムスカリン性アセチルコリン受容体拮抗薬として作用することで効果を発揮します。ムスカリン性受容体におけるアセチルコリンの作用を阻害し、副交感神経系の活動を低下させます。 この機序は、呼吸器における筋肉のけいれんや分泌物を軽減するなどの抗コリン作用をもたらします .
類似化合物:
アトロピン: 徐脈の治療や、唾液分泌を減らすために麻酔前投薬として使用される別のムスカリン性拮抗薬です。
スコポラミン: 乗り物酔い、手術後の吐き気や嘔吐の治療に使用されます。
イプラトロピウム: 慢性閉塞性肺疾患(COPD)や喘息の治療における気管支拡張薬として使用されます.
カラミフェン塩酸塩の独自性: カラミフェン塩酸塩は、抗コリン作用と鎮咳作用を組み合わせた独自の薬剤であり、パーキンソン病と呼吸器疾患の両方の治療に効果を発揮します。 電位依存性ナトリウム電流を阻害する能力も、他のムスカリン性拮抗薬とは異なる神経保護効果と抗痙攣効果に貢献しています .
生化学分析
Biochemical Properties
Caramiphen hydrochloride is known to interact with various biomolecules. It is a cholinergic antagonist, meaning it inhibits the action of acetylcholine, a neurotransmitter, at muscarinic receptors
Cellular Effects
The cellular effects of Caramiphen hydrochloride are primarily related to its anticholinergic properties. By inhibiting the action of acetylcholine, it can influence various cellular processes, including cell signaling pathways and gene expression
Molecular Mechanism
As an anticholinergic drug, it is known to inhibit the action of acetylcholine at muscarinic receptors This can lead to changes in gene expression and cellular function
準備方法
Synthetic Routes and Reaction Conditions: Caramiphen hydrochloride is synthesized through the esterification of 1-phenylcyclopentanecarboxylic acid with 2-(diethylamino)ethanol in the presence of hydrochloric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the synthesis of caramiphen hydrochloride follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is often subjected to purification steps such as recrystallization to obtain caramiphen hydrochloride in its pure form .
化学反応の分析
反応の種類: カラミフェン塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: カラミフェン塩酸塩は、対応するカルボン酸を形成するように酸化することができます。
還元: 還元反応により、カラミフェン塩酸塩は対応するアルコール誘導体に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
形成される主な生成物:
酸化: カルボン酸。
還元: アルコール誘導体。
4. 科学研究への応用
カラミフェン塩酸塩には、いくつかの科学研究への応用があります。
類似化合物との比較
Atropine: Another muscarinic antagonist used to treat bradycardia and as a pre-anesthetic to reduce salivation.
Scopolamine: Used to treat motion sickness and postoperative nausea and vomiting.
Ipratropium: Used as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.
Uniqueness of Caramiphen Hydrochloride: Caramiphen hydrochloride is unique in its combination of anticholinergic and antitussive properties, making it effective in treating both Parkinson’s disease and respiratory conditions. Its ability to inhibit voltage-gated sodium currents also contributes to its neuroprotective and anticonvulsive effects, distinguishing it from other muscarinic antagonists .
特性
IUPAC Name |
2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.ClH/c1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16;/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPNXGNOIBYHSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70154544 | |
Record name | Caramiphen hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70154544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125-85-9 | |
Record name | Cyclopentanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Caramiphen hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caramiphen hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70154544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Caramiphen hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.326 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARAMIPHEN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4858SN190E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。